molecular formula C15H17NO2S B5150074 1-phenyl-N-(1-phenylethyl)methanesulfonamide

1-phenyl-N-(1-phenylethyl)methanesulfonamide

Cat. No.: B5150074
M. Wt: 275.4 g/mol
InChI Key: JBSYASQJKCPNHE-UHFFFAOYSA-N
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Description

1-Phenyl-N-(1-phenylethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with two aromatic groups: a phenyl ring and a phenylethylamine moiety. Sulfonamides are renowned for their stability and diverse biological activities, including roles as enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents .

Properties

IUPAC Name

1-phenyl-N-(1-phenylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13(15-10-6-3-7-11-15)16-19(17,18)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSYASQJKCPNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-N-(1-phenylethyl)methanesulfonamide can be synthesized through a multi-step process involving the following key steps:

    Formation of the Methanesulfonamide Group: The synthesis begins with the reaction of methanesulfonyl chloride with aniline to form methanesulfonanilide.

    Alkylation: The methanesulfonanilide is then alkylated using 1-phenylethyl bromide in the presence of a base such as potassium carbonate to yield this compound.

The reaction conditions typically involve:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to reflux conditions.

    Catalysts: Base catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Participation in Multi-Component Reactions (MCR)

The compound serves as a key reactant in pyrrole-forming MCRs , where its sulfonamide group contributes to the formation of heterocyclic cores. For example, in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, the mesyl group facilitates cyclization under alkaline conditions (e.g., NaOEt in DMSO) .

Ring-Closing Reactions

Under high-temperature conditions (100°C), the compound undergoes alkyne isomerization during cyclization, favoring the thermodynamically stable internal alkyne product. This reaction is catalyzed by strong bases and solvents like DMSO, which enhance solubility and reactivity .

Analytical Characterization

The compound’s structure is confirmed via:

Technique Key Observations
¹H NMR Signals at δ 7.50 (t, aromatic), 4.83 (dd, chiral center), and 2.58–2.48 (s, methyl groups) .
IR NH stretch at ~3300 cm⁻¹, SO₂ vibrational bands at 1143–1057 cm⁻¹ .
HRMS [M + H]⁺ at 291.1165 (observed), matching the calculated molecular weight .

Research Gaps

While the compound’s role in synthetic transformations is documented, its biological activity and mechanism of action remain understudied. Further work is needed to explore its applications in medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-N-(1-phenylethyl)methanesulfonamide can be characterized by its molecular formula C15H17NO2SC_{15}H_{17}NO_2S. The compound features a sulfonamide functional group, which is known for its biological activity and versatility in chemical reactions.

Medicinal Chemistry

The sulfonamide structure is significant in medicinal chemistry due to its ability to inhibit bacterial growth and its role in various therapeutic agents. Here are key findings regarding its medicinal applications:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives of sulfonamides have been studied for their effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some sulfonamide derivatives have demonstrated anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Michael Addition Reactions : The compound can act as a Michael acceptor due to the electron-withdrawing nature of the sulfonamide group, facilitating reactions with nucleophiles such as amines and alcohols . This property is crucial in synthesizing more complex organic molecules.
  • Synthesis of Pharmaceuticals : It has been utilized in the synthesis of various pharmaceuticals, including derivatives that target specific receptors or pathways involved in disease processes. The ability to modify the phenyl groups allows for fine-tuning of biological activity .

Case Study 1: Antimicrobial Efficacy

A study published in 2019 evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for developing new antibacterial agents based on this compound.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Case Study 2: Synthesis Pathways

A research article detailed the synthesis of various derivatives from this compound through different reaction pathways, including Sonogashira cross-coupling and reduction reactions. The study illustrated how modifying the substituents on the phenyl rings led to compounds with enhanced biological activities.

Reaction TypeYield (%)Product
Sonogashira Coupling85N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide
Reduction90N-(4-Aminophenyl)-N-(1-phenylethyl)methanesulfonamide

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and phenylethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may inhibit enzymes or receptors by mimicking the natural substrates or ligands, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound Name Key Structural Features Molecular Formula Melting Point (°C) Biological Activity/Application Reference
C2BA-4 (1-(2-Chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide) Chlorophenyl + benzimidazole-phenylethyl group C23H21ClN3O2S Not reported Potent hPXR agonist (used in drug development for nuclear receptor targeting)
Compound 4r (1-Phenyl-N-(2-phenyl-1-(2-((E)-1-phenylethylidene)-1-tosylhydrazineyl)ethylidene)methanesulfonamide) Tosylhydrazine + phenylethylidene substituent C30H29N3O4S2 125–127 Intermediate in copper-catalyzed synthesis of N-sulfonyl amidines
Methanesulfonamide, 1-chloro-N-methyl-N-(1-phenylethyl)- Chlorine substitution on methyl group + N-methylphenylethyl C10H14ClNO2S Not reported No biological data; structural similarity suggests potential as a synthetic intermediate

Key Observations :

  • Steric Effects : Compound 4r’s tosylhydrazine group introduces bulkiness, which may reduce solubility but stabilize intermediates during synthesis .

Analogues with Alternative Substituents on the Sulfonamide Core

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notes Reference
N-tert-Butyl-1-phenylmethanesulfonamide tert-Butyl group instead of phenylethyl C11H17NO2S 227.32 Increased steric hindrance from tert-butyl may reduce metabolic degradation
Benzenemethanamine, α-methyl-N-(1-phenylethyl)- Methanesulfonamide replaced by methylamine C16H19N 225.33 Loss of sulfonamide functionality eliminates typical bioactivity (e.g., enzyme inhibition)

Key Observations :

  • Functional Group Impact : The sulfonamide group in the target compound enables hydrogen bonding and enzyme interactions, unlike the amine in Benzenemethanamine .
  • Substituent Flexibility : The phenylethyl group allows for π-π stacking in receptor binding, while tert-butyl derivatives prioritize stability over interaction .

Analogues with Heterocyclic Additions

Compound Name Key Structural Features Molecular Formula Biological Activity Reference
N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide Oxadiazole-thioether + methylbenzenesulfonamide C24H23N3O3S2 Anticancer and antimicrobial (predicted from sulfonamide-oxadiazole synergy)
N-(1-(1H-Benzimidazol-5-yl)phenylethyl)methanesulfonamide derivatives Benzimidazole ring Varies hPXR agonists with enhanced nuclear receptor activation

Key Observations :

  • Heterocyclic Enhancements : Benzimidazole or oxadiazole rings improve binding affinity to targets like hPXR or microbial enzymes .

Physical Properties :

  • Melting Points : Range from 125–127°C (Compound 4r) to higher values for bulkier derivatives .
  • Solubility : Polar sulfonamide groups generally improve aqueous solubility, but aromatic substituents may counterbalance this effect .

Biological Activity

1-Phenyl-N-(1-phenylethyl)methanesulfonamide is a sulfonamide compound with potential biological activity that has garnered interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 273.37 g/mol

The sulfonamide functional group is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, similar to other sulfonamides that target cyclooxygenase (COX) enzymes .
  • Antimicrobial Properties : Like many sulfonamides, it may possess antimicrobial activity by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

EffectDescription
Anti-inflammatory Demonstrates potential in reducing inflammation through COX inhibition .
Antimicrobial May inhibit bacterial growth via interference with folate synthesis .
Analgesic Exhibits pain-relieving properties in preclinical models .

Study 1: COX Inhibition

A study evaluated the anti-inflammatory effects of a related compound with a similar structure. It was found to exhibit high selectivity for COX-2 over COX-1, with an IC50_{50} value of 0.0032 µM, indicating its potential as a selective anti-inflammatory agent . Although specific data on this compound is limited, this study suggests a promising avenue for further research.

Study 2: Antimicrobial Activity

In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar sulfonamide groups have shown effective inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar properties .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Critical for confirming structure. For example, in CDCl₃, the benzylic proton appears at δ 3.04 ppm (singlet, CH₃-SO₂), and aromatic protons resolve between δ 7.15–7.64 ppm ().
  • FT-IR : Look for S=O stretches at ~1152 cm⁻¹ and N-H stretches at ~3297 cm⁻¹ ().
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for [M+H]+ ions) ().

Q. Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Combines experimental FTIR with ab initio calculations (e.g., Hartree-Fock) to assign absolute configuration ().
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) ().
    Case Study :
    For chiral analogs, VCD confirmed (R)-configuration dominance in bioactive conformers, correlating with enzyme inhibition ().

Basic: What impurities commonly arise during synthesis, and how are they identified?

Q. Methodological Answer :

  • Common Impurities :
    • Unreacted 1-phenylethylamine (detected via δ 1.4 ppm doublet in ¹H NMR).
    • Oxidized sulfonamide byproducts (identified by S=O stretches >1200 cm⁻¹ in FT-IR) ().
  • Mitigation Strategies :
    • Purify intermediates via flash chromatography.
    • Use argon atmosphere to prevent oxidation.

Advanced: What catalytic applications does this compound enable, such as in C-H functionalization?

Q. Methodological Answer :

  • Copper-Catalyzed Amination : The sulfonamide group acts as a directing group for benzylic C-H amination. Ligand-free conditions with Cu(I) reduce side reactions ().
  • Tandem Synthesis : Catalyzes imine formation in lignin-derived β-O-4 segments, enabling sustainable amine synthesis ().

Q. Reaction Table :

CatalystSubstrateYield (%)Reference
CuIAryl bromide85
Co Single-Atomβ-O-4 lignin92

Advanced: How to address contradictory data in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Systematic Variation : Modify substituents (e.g., para-methyl vs. chloro) and assay activity (e.g., EGFR inhibition IC₅₀) ().
  • Statistical Analysis : Use multivariate regression to distinguish electronic vs. steric effects.
  • Cross-Validation : Compare computational (e.g., docking) and experimental (e.g., SPR binding) data to resolve discrepancies ().

Example :
Contradictory COX-2 inhibition data (IC₅₀ = 3.8 µM vs. 10 µM) were resolved by controlling assay conditions (e.g., enzyme source, buffer pH) ().

Basic: What are the best practices for storing and handling this compound to ensure stability?

Q. Methodological Answer :

  • Storage : -20°C under argon; desiccate to prevent hydrolysis of the sulfonamide group ().
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., Cu-catalyzed amination) ().

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